(3-Chloro-4-methanesulfonylphenyl)boronic acid
Description
(3-Chloro-4-methanesulfonylphenyl)boronic acid (CAS 2239305-86-1, molecular formula C₇H₈BClO₄S, molecular weight 234.47) is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and a methanesulfonyl group (-SO₂CH₃) at the 4-position . This compound is commercially available (priced at $167.00/1g) and stored under inert conditions (2–8°C) due to its sensitivity . Its structure combines electron-withdrawing groups (EWGs), which influence its acidity, reactivity, and biological interactions.
Properties
IUPAC Name |
(3-chloro-4-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFDTLJOWCYVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methanesulfonylphenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most prominent application of this boronic acid, enabling the synthesis of biaryl and heterobiaryl structures.
Reaction Conditions and Catalytic Systems
-
Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) .
-
Bases : Cs₂CO₃, Na₂CO₃, or K₃PO₄ in aqueous/organic biphasic systems .
-
Additives : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
Example Reaction
Reaction with 5-chloropyridine derivatives yields trifluoromethyl-substituted biaryl ketones, as demonstrated in :
text(3-Chloro-4-methanesulfonylphenyl)boronic acid + 5-chloropyridine → 3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)pyridyl phenyl ketone Conditions: Pd catalyst, Cs₂CO₃, DME, 80°C, 12h. Yield: 60–85% [9].
Electronic Effects
The electron-withdrawing methanesulfonyl group enhances the electrophilicity of the boron center, accelerating transmetalation with palladium intermediates .
Halodeboronation Reactions
Halodeboronation replaces the boronic acid group with a halogen via ipso-substitution.
Mechanism and Reagents
-
Electrophilic Halogenation : N-Halosuccinimides (NXS) or dihalohydantoins .
-
Base Requirement : KOAc or NaOMe to form reactive boronate intermediates .
-
Regioselectivity : Controlled by steric and electronic factors from the sulfonyl and chloro groups .
Example Reaction
textThis compound + N-Iodosuccinimide (NIS) → 3-Chloro-4-methanesulfonyliodobenzene Conditions: KOAc (catalytic), CH₃CN, 25°C, 2h. Yield: 75–90% [3].
Substrate Compatibility
-
BMIDA and BPin derivatives show reduced reactivity compared to boronic acids .
-
Steric hindrance from the methanesulfonyl group minimally affects reactivity due to its para positioning .
Protodeboronation
Under acidic conditions, protodeboronation can occur, though the electron-withdrawing groups stabilize the boronic acid against this side reaction.
Esterification
Reaction with diols (e.g., pinacol) forms stable boronate esters for storage or purification:
textThis compound + Pinacol → Corresponding boronate ester Conditions: Toluene, reflux, 4h. Yield: >90% [5].
Comparative Reactivity Data
Mechanistic Insights
-
Suzuki-Miyaura Coupling : Proceeds via oxidative addition of aryl halides to Pd(0), followed by transmetalation with the boronate intermediate and reductive elimination .
-
Halodeboronation : Base-mediated formation of a tetrahedral boronate intermediate precedes electrophilic attack by halogens .
Challenges and Optimization
-
Steric Effects : The bulky methanesulfonyl group may hinder coupling with sterically demanding aryl halides.
-
Solubility : Enhanced solubility in polar solvents (e.g., DMF) improves reaction efficiency.
This compound is a versatile building block in synthetic chemistry, with predictable reactivity in cross-coupling and halogenation reactions. Its functional groups enable precise tuning of electronic and steric properties, making it valuable for constructing complex bioactive molecules.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H8BClO4S
- Molecular Weight : 234.47 g/mol
- IUPAC Name : (3-chloro-4-methylsulfonylphenyl)boronic acid
This compound features a boronic acid group attached to a phenyl ring, which is further substituted with chlorine and methanesulfonyl groups. These functional groups contribute to its reactivity and potential applications in various fields.
Organic Synthesis
(3-Chloro-4-methanesulfonylphenyl)boronic acid serves as a versatile building block in organic chemistry. It is primarily used in:
- Carbon-Carbon Bond Formation : It facilitates the construction of complex organic molecules through reactions like Suzuki-Miyaura coupling.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly:
- Enzyme Inhibition : It can inhibit proteases and kinases, which are vital in cancer progression and cellular signaling pathways. The boronic acid group forms reversible covalent bonds with active site residues of enzymes, effectively blocking their activity.
Case Study: Anticancer Activity
Research indicates that this compound can inhibit the proliferation of prostate and breast cancer cell lines. In vitro studies have demonstrated significant potency, suggesting its potential as a pharmacophore in drug design targeting tumor growth pathways.
Antimicrobial Activity
The compound exhibits antibacterial properties against various strains, including those resistant to conventional antibiotics. Its ability to disrupt bacterial biofilms enhances its therapeutic potential.
Case Study: Antimicrobial Evaluation
In experiments against Pseudomonas aeruginosa, the compound showed promising results in inhibiting biofilm formation, which is critical for treating chronic infections.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methanesulfonylphenyl)boronic acid in biological systems involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which are critical in various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Acidity and Reactivity
The methanesulfonyl group (strong EWG) and chlorine (moderate EWG) significantly lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.86) . This enhanced acidity promotes diol binding and interactions with biological targets like enzymes .
Table 1: Key Structural and Electronic Properties
| Compound Name | CAS Number | Substituents (Position) | Key Functional Groups | Acidity (Relative to Phenylboronic Acid) |
|---|---|---|---|---|
| (3-Chloro-4-methanesulfonylphenyl)BA | 2239305-86-1 | Cl (3), -SO₂CH₃ (4) | Sulfonyl, Chlorine | ↑↑ (Significantly higher) |
| (3-Chloro-4-hydroxyphenyl)BA | 182344-13-4 | Cl (3), -OH (4) | Hydroxyl, Chlorine | ↑ (Moderately higher) |
| 2-Chloro-4-methoxyphenylBA | 219735-99-6 | Cl (2), -OCH₃ (4) | Methoxy, Chlorine | ↔ (Similar or slightly higher) |
| 4-Chloro-2-methylphenylBA | 209919-30-2 | Cl (4), -CH₃ (2) | Methyl, Chlorine | ↔ (Similar) |
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Substituents impact reaction yields and efficiency. For example:
- 4-Chlorophenylboronic acid achieves 65% yield in coupling reactions .
- Electron-donating groups (e.g., -CH₃) in 3,5-dimethylphenylboronic acid improve yields to 74% due to reduced steric hindrance .
Antiproliferative Effects:
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer cells .
- While direct data for (3-Chloro-4-methanesulfonylphenyl)BA is lacking, its EWGs may enhance interactions with serine proteases or transcription factors implicated in cancer .
Enzyme Inhibition:
- Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit Streptococcus pneumoniae R39 with IC₅₀ values of 20–30 µM . The meta-chloro group in (3-Chloro-4-methanesulfonylphenyl)BA aligns with this activity trend.
- Methanesulfonyl-containing boronic acids are unexplored in HDAC inhibition but share structural similarities with inhibitors like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which inhibits fungal RPD3 at 1 µM .
Solubility and Stability
Biological Activity
(3-Chloro-4-methanesulfonylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, applications in drug development, and relevant research findings.
The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with specific enzyme active sites, particularly those of proteases and kinases. This interaction leads to the inhibition of these enzymes, which play crucial roles in various cellular processes, including cell signaling and metabolism . The boronic acid moiety is particularly effective in targeting the catalytic serine residues within the active sites of these enzymes, thereby blocking their function and altering cellular pathways.
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The compound's structural features allow it to act as a pharmacophore in drug design, targeting specific pathways involved in tumor growth and metastasis .
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes:
- Proteases : It has shown potential as an inhibitor of serine proteases, which are implicated in cancer progression and inflammation.
- Kinases : Its activity against kinases suggests a role in modulating signaling pathways that are often dysregulated in cancer .
3. Antimicrobial Activity
This compound has also been evaluated for its antibacterial properties. It demonstrates effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial biofilms further enhances its therapeutic potential .
Table 1: Summary of Biological Activities
Notable Research Studies
- Anticancer Study : A study demonstrated that this compound inhibited the growth of prostate cancer cell lines with an IC50 value indicating significant potency .
- Enzyme Interaction Analysis : Detailed structure-activity relationship (SAR) studies revealed that modifications to the compound's structure enhanced its binding affinity to target enzymes, improving its efficacy as an inhibitor .
- Antimicrobial Evaluation : In a series of experiments, the compound was tested against multiple strains of Pseudomonas aeruginosa, showing promising results in disrupting biofilm formation, which is crucial for treating chronic infections .
Q & A
Q. How is this compound integrated into proteasome inhibitor design?
- Methodological Answer : The boronic acid acts as a reversible covalent inhibitor, targeting catalytic threonine residues in the proteasome. Structure-activity relationship (SAR) studies involve:
- Co-crystallization with the 20S proteasome to map binding interactions.
- Modifying the aryl scaffold to enhance potency and selectivity over serine proteases.
- Assessing cytotoxicity in multiple myeloma cell lines (e.g., RPMI-8226) via MTT assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
